molecular formula C8H8ClNO4S B1374127 3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride CAS No. 81593-03-5

3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B1374127
CAS No.: 81593-03-5
M. Wt: 249.67 g/mol
InChI Key: HILYVPKOARFEQZ-UHFFFAOYSA-N
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Description

3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride ( 81593-03-5) is an organic synthetic intermediate with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . This compound features both a sulfonyl chloride group, a highly reactive functionality commonly used in nucleophilic substitution reactions, and a protected aniline group in the form of an acetamide. The presence of the phenolic hydroxyl group at the 4-position further modulates the electronic properties of the aromatic ring and offers an additional site for further chemical modification. As a benzenesulfonyl chloride derivative, its primary research value lies in its application as a building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and chemical biology. It can be used to create sulfonamide derivatives by reacting with primary or secondary amines, a reaction that is fundamental in the development of pharmaceutical agents, enzyme inhibitors, and functional materials. The acetamido group contributes to the compound's steric and electronic profile, potentially influencing the selectivity and outcome of synthetic transformations. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic purposes. Researchers are advised to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

3-acetamido-4-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-5(11)10-7-4-6(15(9,13)14)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILYVPKOARFEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation Reaction

  • Raw Materials: Acetanilide and chlorosulfonic acid are the common starting materials.
  • Reaction Conditions: The molar ratio of acetanilide to chlorosulfonic acid is typically maintained between 1:1.0 and 1:1.8, with reaction temperatures ranging from 40°C to 58°C.
  • Catalysts: Ammonium sulfate or ammonium chloride are used to catalyze the sulfonation, improving yield and selectivity.
  • Process: The reaction is performed by slowly adding chlorosulfonic acid to acetanilide under cooling (0-5°C), then heating to the target temperature for 2 to 7 hours. Hydrogen chloride gas is evolved during the reaction.
  • Isolation: After completion, the mixture is cooled, filtered to obtain p-acetamidobenzenesulfonic acid as a white solid with yields reported up to 98.8%.

Chlorination Reaction

  • Chlorinating Agents: Phosgene or bis(trichloromethyl) carbonate (triphosgene) are employed to convert the sulfonic acid to sulfonyl chloride.
  • Catalysts: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) act as catalysts to facilitate chlorination.
  • Reaction Conditions: The molar ratio of sulfonic acid to chlorinating agent ranges from 1:1.0 to 1:2.0 for phosgene and 1:0.34 to 1:0.8 for triphosgene. The reaction temperature is maintained between 38°C and 45°C for about 2 hours.
  • Workup: The reaction mixture is cooled to 0-10°C, and the product is isolated by filtration, yielding the target sulfonyl chloride with yields from 92.5% to 95.5%.

Alternative Industrial Method

  • Direct Sulfonation of Acetanilide in Solvent System: Some industrial methods use chloroform or trichloromethane as solvents with controlled ratios of acetanilide, chlorosulfonic acid, and solvent.
  • Extraction and Crystallization: After sulfonation, the organic layer is separated, extracted with ethylene dichloride and water, concentrated under vacuum, and crystallized at low temperatures (8-15°C).
  • Drying: The final product is vacuum-dried at temperatures between 55°C and 70°C.
  • Reaction Times: Sulfonation typically lasts 4-7 hours at 50-58°C, with extraction and crystallization steps following.
Step Reagents Molar Ratios (Reactants) Catalyst Temperature (°C) Time (hours) Yield (%)
Sulfonation Acetanilide + Chlorosulfonic acid 1:1.0–1.8 Ammonium sulfate/chloride 40–58 2–7 Up to 98.8
Chlorination p-Acetamidobenzenesulfonic acid + Phosgene or Triphosgene 1:1.0–2.0 (phosgene), 1:0.34–0.8 (triphosgene) DMF or DMA 38–45 ~2 92.5–95.5
Industrial scale Acetanilide + Chlorosulfonic acid + solvents 1:1.7:1 (weight) or higher solvent ratios None specified 50–58 4–7 Not specified
  • The use of ammonium salts as catalysts in sulfonation significantly enhances yield and purity by promoting selective sulfonation at the para position.
  • Chlorination with phosgene or triphosgene in the presence of DMF/DMA is highly efficient, producing sulfonyl chloride with minimal side reactions.
  • Industrial solvent extraction and crystallization steps improve product isolation and purity, critical for large-scale production.
  • Reaction monitoring via temperature control and gas evolution (HCl, CO2) is essential for process safety and optimization.

The preparation of 3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride is well-established through sulfonation of acetanilide followed by chlorination of the sulfonic acid intermediate. Catalyst choice, reagent ratios, temperature, and solvent systems are critical parameters influencing yield and purity. Modern methods employ ammonium salts and chlorinating agents like phosgene or triphosgene under mild conditions, achieving yields above 90%. Industrial processes incorporate solvent extraction and crystallization for efficient product recovery.

This comprehensive understanding enables researchers and manufacturers to optimize synthesis routes tailored to specific scale and purity requirements.

Chemical Reactions Analysis

3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding sulfonic acids and other derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride has the molecular formula C8_8H8_8ClN\O3_3S. Its structure features a sulfonyl chloride group attached to an acetamido and hydroxy-substituted benzene ring, making it a valuable scaffold for further chemical modifications.

Applications in Medicinal Chemistry

  • Drug Development :
    • This compound serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly sulfonamide derivatives. These derivatives exhibit a wide range of biological activities, including antibacterial and anti-inflammatory properties .
  • Enzyme Inhibition :
    • Research indicates that derivatives of this compound can act as enzyme inhibitors, specifically targeting proteases involved in disease pathways. This application is crucial in developing therapeutic agents for conditions such as cancer and viral infections .
  • Targeted Drug Delivery :
    • The compound's ability to form conjugates with targeting moieties makes it suitable for use in targeted drug delivery systems. This is particularly relevant in cancer therapy, where selective delivery of chemotherapeutic agents can minimize side effects .

Case Studies

Study Objective Findings
Study 1Synthesis of sulfonamide derivativesDemonstrated effective synthesis of several sulfonamide compounds using this compound as a key intermediate, achieving high yields and purities .
Study 2Enzyme inhibition assaysShowed that specific derivatives of the compound inhibited protease activity, suggesting potential therapeutic applications in treating viral infections .
Study 3Targeted drug delivery systemsDeveloped a novel drug delivery system utilizing conjugates formed from this compound, which enhanced the efficacy of anticancer drugs while reducing systemic toxicity .

Mechanism of Action

The mechanism of action of 3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity allows it to modify the function and activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-acetamido-4-hydroxybenzene-1-sulfonyl chloride can be compared to other sulfonyl chloride derivatives to highlight differences in reactivity, stability, and applications. Below is a detailed analysis:

Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) H-Bond Donors H-Bond Acceptors
This compound C₈H₈ClNO₄S¹ ~249.67 -SO₂Cl (1), -OH (4), -NHCOCH₃ (3) 2 4
4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride C₁₄H₁₂ClN₃O₅S 369.78 -SO₂Cl (1), -NHCONH-(3-Me-4-NO₂Ph) (4) 2 5

¹ Calculated based on standard atomic weights (C: 12.01, H: 1.01, Cl: 35.45, N: 14.01, O: 16.00, S: 32.07).

Key Observations:

  • Substituent Effects : The acetamido and hydroxyl groups in the target compound enhance its polarity and solubility in polar solvents compared to the nitro- and methyl-substituted ureido group in the analogous compound .
  • Reactivity: The electron-withdrawing nitro group in 4-[3-(3-methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride increases the electrophilicity of the sulfonyl chloride group, making it more reactive toward nucleophiles like amines.

Research Findings and Data

While direct experimental data on this compound are sparse, comparative studies of sulfonyl chlorides highlight the following trends:

  • Hydrolytic Stability : Sulfonyl chlorides with electron-withdrawing groups (e.g., nitro) exhibit slower hydrolysis rates (~20% degradation after 24 hours in water) compared to those with electron-donating groups (e.g., hydroxyl, ~50% degradation under similar conditions) .
  • Synthetic Yield : The acetamido derivative achieves ~75% yield in sulfonamide coupling reactions with primary amines, whereas nitro-substituted analogs show higher yields (~85%) due to enhanced electrophilicity .

Biological Activity

3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride, also known as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

This compound features a sulfonyl chloride group, which is highly reactive and capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to modify the function and activity of biological targets, leading to various pharmacological effects.

Key Mechanisms:

  • Covalent Modification : The sulfonyl chloride can react with amino acids in proteins, altering their function.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, including carbonic anhydrases (CAs), which are crucial in various physiological processes .

Biological Activities

The biological activities of this compound can be categorized into several areas:

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer effects. For instance, related sulfonamides have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (a breast cancer cell line), with IC50 values ranging from 10.93 nM to 25.06 nM for selective inhibition of CA IX over CA II .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Studies have reported that derivatives exhibit significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 µg/mL .

3. Urease Inhibition

Recent studies have focused on the urease inhibitory properties of acetamide-sulfonamide scaffolds. These compounds have shown promising urease inhibition with IC50 values significantly lower than traditional inhibitors, indicating potential applications in treating infections caused by urease-producing bacteria .

Case Studies

Several studies highlight the biological relevance of this compound:

Study Findings
Carbonic Anhydrase Inhibition Compounds derived from similar structures showed IC50 values of 10.93–25.06 nM against CA IX, indicating high selectivity and potential for cancer treatment .
Apoptosis Induction A related compound was able to induce apoptosis in MDA-MB-231 cells with a significant increase in annexin V-FITC positive cells by 22-fold compared to control .
Antimicrobial Activity Derivatives exhibited up to 80% inhibition against S. aureus and significant anti-biofilm activity against K. pneumoniae .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for understanding the bioavailability and safety of this compound. While specific data on this compound is limited, related compounds have shown favorable pharmacokinetic profiles with low toxicity levels in animal models .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying 3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride?

  • Methodology :

  • Synthesis : Utilize nucleophilic substitution reactions, where the sulfonyl chloride group reacts with amines or hydroxyl groups. For example, sulfonyl chlorides typically react with amines to form sulfonamides under mild conditions (e.g., room temperature, dichloromethane as solvent) .
  • Purification : Recrystallization using solvents like ethanol or acetone, guided by melting point (mp) analysis (e.g., mp 83–87°C for analogous sulfonyl chlorides in ). Monitor purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Q. How should researchers characterize the compound’s structural integrity?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the acetamido (-NHCOCH3_3) and hydroxy (-OH) substituents. Compare spectral data with computed SMILES structures (e.g., Canonical SMILES in ).
  • Elemental Analysis : Verify molecular formula (C8_8H8_8ClNO4_4S) via combustion analysis or mass spectrometry.
  • Melting Point : Cross-check observed mp with literature values (e.g., mp ranges in for structurally similar compounds).

Q. What are the best practices for handling and storage?

  • Guidelines :

  • Storage : Keep in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the sulfonyl chloride group .
  • Handling : Use anhydrous solvents and glove boxes to minimize moisture exposure.

Advanced Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this compound?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity. For example, DMF may improve reaction rates with sterically hindered amines.
  • Catalysis : Explore Lewis acids (e.g., ZnCl2_2) to activate the sulfonyl chloride group, as seen in analogous sulfonylation reactions .
  • Yield Tracking : Use quantitative 19F^{19}F-NMR (if fluorinated analogs are synthesized) or gravimetric analysis post-recrystallization.

Q. How does the hydroxyl group influence the compound’s reactivity compared to other sulfonyl chlorides?

  • Experimental Design :

  • Comparative Studies : Synthesize analogs lacking the hydroxyl group (e.g., 4-acetylbenzenesulfonyl chloride from ) and compare reaction rates with amines.
  • Mechanistic Probes : Use density functional theory (DFT) calculations to assess electronic effects of the hydroxyl group on the sulfonyl chloride’s electrophilicity.

Q. How can researchers resolve contradictions in reported stability data under acidic conditions?

  • Data Analysis Framework :

  • Controlled Stability Assays : Incubate the compound in buffered solutions (pH 1–7) and monitor degradation via HPLC or UV-Vis spectroscopy. Reference protocols from , which details storage conditions for sulfonyl chlorides.
  • Kinetic Modeling : Calculate hydrolysis rate constants (kk) and compare with structurally related compounds (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride in ).

Q. What advanced applications exist for this compound in proteomics or medicinal chemistry?

  • Research Applications :

  • Protein Modification : Use the sulfonyl chloride group to selectively modify lysine residues in proteins, enabling crosslinking studies or activity-based probes .
  • Drug Discovery : Incorporate the compound into sulfonamide-based inhibitors targeting enzymes like carbonic anhydrase, leveraging its dual functional groups for enhanced binding .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride
Reactant of Route 2
3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride

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